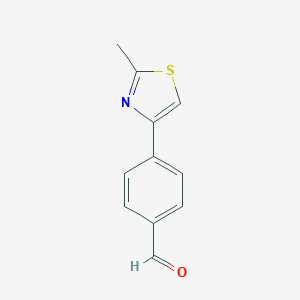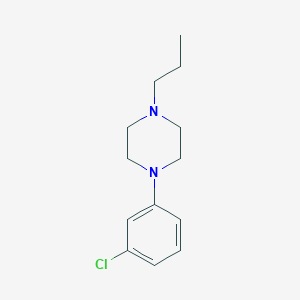
1-(3-Chlorophenyl)-4-propylpiperazine
Übersicht
Beschreibung
The compound "1-(3-Chlorophenyl)-4-propylpiperazine" is a synthetic chemical that is structurally related to various piperazine derivatives. These derivatives are known for their diverse range of biological activities and applications in chemical synthesis. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 1,4-diphenylpiperazine and 1-(4-chlorophenyl)-3-hydroxypyrazole have been synthesized and studied for their properties and potential applications .
Synthesis Analysis
The synthesis of related piperazine derivatives involves various chemical reactions, including cyclization, acetylation, and oxidation. For instance, 1-(4-Chlorophenyl)-3-hydroxypyrazole is synthesized through cyclization and oxidation from 4-chlorophenylhydrazine, with the process being optimized for factors such as reagents, catalysts, temperature, and time to achieve a high yield suitable for industrial production . Similarly, the synthesis of silica-bonded N-propylpiperazine derivatives involves the reaction of silica-bonded N-propylpiperazine with methyl acrylate in methanol, followed by hydrolysis and treatment with sodium bicarbonate .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was confirmed using single-crystal X-ray crystallography, along with FT-IR, 1H-NMR, and 13C-NMR spectroscopy . These techniques provide detailed information about the molecular geometry, functional groups, and electronic structure of the compounds.
Chemical Reactions Analysis
Piperazine derivatives participate in various chemical reactions, often acting as intermediates or catalysts. The silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) is used as a recyclable basic catalyst for the synthesis of 3,4-dihydropyrano[c]chromenes and biscoumarins through reactions involving aromatic aldehydes, malononitrile, and 4-hydroxycoumarin . The reactivity and selectivity of these compounds can be influenced by their molecular structure and the presence of substituents on the piperazine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of chlorophenyl groups can affect the compound's lipophilicity, which in turn can influence its biological activity. The spasmolytic effect of a synthetic piperidine derivative on guinea pig isolated intestine suggests that these compounds can interact with biological systems, potentially leading to therapeutic applications . Additionally, computational studies such as Density Functional Theory (DFT) calculations can predict properties like the HOMO-LUMO energy gap, which is related to the chemical reactivity and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Silica-Bonded N-Propylpiperazine Sodium n-Propionate (SBPPSP) as a Catalyst : SBPPSP, derived from 1-(3-Chlorophenyl)-4-propylpiperazine, is used as a recyclable basic catalyst for synthesizing 3,4-dihydropyrano[c]chromene derivatives and biscoumarins. This compound has been demonstrated to be effective in reactions involving aromatic aldehydes, malononitrile, and 4-hydroxycoumarin in aqueous ethanol. It offers the advantage of multiple recycling without additional treatment (Niknam & Jamali, 2012).
Synthesis of Heterocyclic Compounds
- One-Pot Synthesis of Enaminones : Research has shown the efficiency of one-pot synthesis of enaminones using a component reaction method that involves 1-(3-Chlorophenyl)-4-propylpiperazine. This process yields high-quality enaminones with no need for column purification (Barakat et al., 2020).
Pharmacological Properties
- Spasmolytic Effects : A study evaluated the effects of a synthetic piperidine derivative of 1-(3-Chlorophenyl)-4-propylpiperazine on guinea pig isolated intestine. The compound showed direct and indirect myolytic action, indicating potential pharmacological applications (Stochla & Grzybek-Kania, 1975).
Medicinal Chemistry
- Antimycobacterial Agents : Derivatives of 1-(3-Chlorophenyl)-4-propylpiperazine have been synthesized and evaluated for activity against Mycobacterium tuberculosis. Some of these derivatives exhibited significant antimycobacterial activity, presenting potential in the development of new medicinal compounds (Biava et al., 2008).
Biochemical Research
- Synthesis of Novel Heterocyclic Compounds : The synthesis of novel heterocyclic compounds derived from 1-(3-Chlorophenyl)-4-propylpiperazine has been reported, with these compounds being characterized for potential lipase and α-glucosidase inhibition. This points to applications in biochemical and pharmaceutical research (Bekircan, Ülker & Menteşe, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-propylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOQYGWFHFQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566113 | |
| Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-propylpiperazine | |
CAS RN |
144146-59-8 | |
| Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)
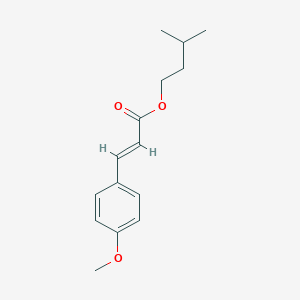
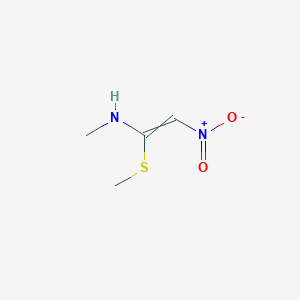
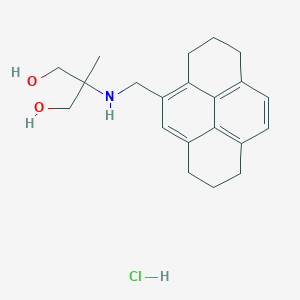
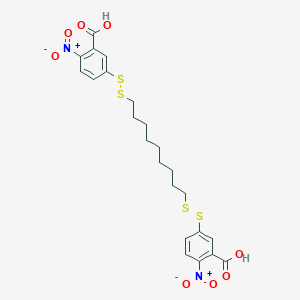
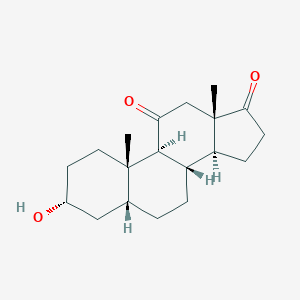
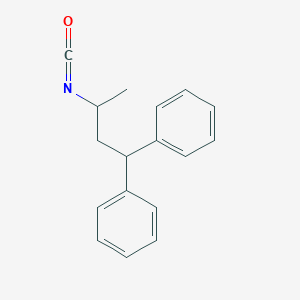
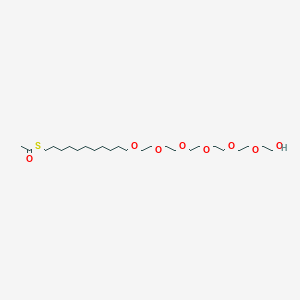
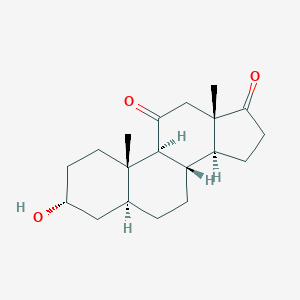
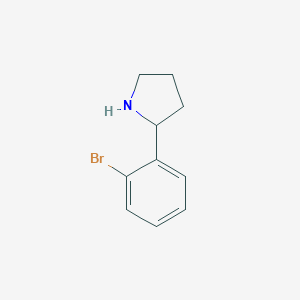
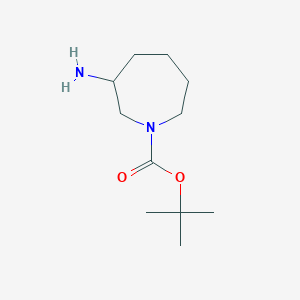
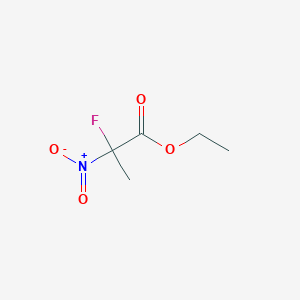
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
